3,5-diethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLLSVUGUWBXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-73-4 | |
| Record name | 3,5-diethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of 3,5-diethyl-1H-pyrazole
An In-depth Technical Guide to 3,5-diethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of this compound, a key heterocyclic scaffold. This document moves beyond a simple recitation of facts to offer insights into its chemical behavior, synthesis, and potential applications, grounded in established scientific principles and data from closely related analogues.
Core Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with ethyl groups at the 3 and 5 positions. The "1H" designation indicates that the nitrogen at position 1 is protonated, leading to the existence of annular tautomers, a characteristic feature of N-unsubstituted pyrazoles. This tautomerism is a rapid process in solution at ambient temperatures, which can influence the molecule's reactivity and spectroscopic properties.[1]
Chemical Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₂N₂
-
Molecular Weight: 124.18 g/mol
-
Canonical SMILES: CCC1=CC(=NN1)CC
-
InChI Key: InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (Estimated) | Notes |
| Physical State | Solid | By analogy with 3,5-dimethylpyrazole. |
| Melting Point | ~105-108 °C | Based on 3,5-dimethylpyrazole.[2] |
| Boiling Point | ~218 °C | Based on 3,5-dimethylpyrazole.[2] |
| Solubility | Soluble in polar organic solvents | Expected based on the pyrazole core. |
| pKa | Not determined |
Synthesis of this compound
The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β-diketone with hydrazine.[3] For this compound, the logical precursors are 3,5-heptanedione and hydrazine hydrate.
Synthetic Workflow
The reaction proceeds via a cyclocondensation mechanism, where hydrazine initially forms a hydrazone with one of the ketone carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted pyrazoles.[3]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-heptanedione (10.0 g, 78.0 mmol, 1.0 equiv) and ethanol (40 mL).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (4.3 g, 86.0 mmol, 1.1 equiv) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, evaporate the ethanol under reduced pressure.
-
Extraction: To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Spectroscopic and Analytical Characterization
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10-12 (br s, 1H, NH), ~5.9 (s, 1H, C4-H), ~2.6 (q, 4H, 2 x CH₂), ~1.2 (t, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148 (C3/C5), ~105 (C4), ~22 (CH₂), ~14 (CH₃) |
| Mass Spec (ESI) | [M+H]⁺ = 125.1073 |
| FT-IR (KBr, cm⁻¹) | ~3150-3300 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C=N stretch) |
Note: The predicted NMR values are based on the known spectrum of 3,5-diethyl-1-phenyl-1H-pyrazole, with adjustments for the absence of the phenyl group and the presence of an N-H proton.[3][4]
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is governed by the electronic nature of the pyrazole ring and the presence of the N-H proton.
-
N-Functionalization: The nitrogen at the 1-position is nucleophilic and readily undergoes alkylation, acylation, and sulfonylation.
-
Electrophilic Substitution: The C4 position is the most electron-rich carbon and is susceptible to electrophilic attack, such as nitration, halogenation, and Friedel-Crafts reactions.
Sources
An In-depth Technical Guide to the pKa Values and Acidity of 3,5-diethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acidity and pKa values of 3,5-diethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. As the pyrazole scaffold is a cornerstone in the development of numerous pharmaceuticals, a deep understanding of its physicochemical properties, such as acidity, is paramount for optimizing drug design, formulation, and bioavailability.[1][2][3] This document will delve into the theoretical underpinnings of pyrazole acidity, the influence of substituents, and detailed methodologies for the precise determination of pKa values.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This unique structural motif imparts a range of desirable physicochemical and biological properties, leading to its classification as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][5][6] The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent incorporation into modern pharmaceuticals.[1]
The acidic and basic nature of the pyrazole ring is a critical determinant of its behavior in biological systems. The two nitrogen atoms confer both weak basicity and weak acidity to the molecule. The pyridine-like nitrogen (at position 2) is weakly basic, while the pyrrole-like nitrogen (at position 1), bearing a hydrogen atom, is weakly acidic.[7]
Understanding the Acidity of Pyrazole: pKa Values
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). For 1H-pyrazole, two pKa values are of interest:
-
pKa of the conjugate acid (pyrazolium ion): This value reflects the basicity of the pyridine-like nitrogen. For the parent pyrazole, the pKa of its protonated form is approximately 2.5.[7][8][9][10] This indicates that pyrazole is a weak base.
-
pKa of the N-H proton: This value represents the acidity of the pyrrole-like nitrogen. The pKa for the deprotonation of the N-H bond in pyrazole is approximately 14.2.[9][11] This signifies that pyrazole is a very weak acid, comparable to water.
The dual acidic and basic character of pyrazoles is a consequence of their aromatic nature and the presence of the two nitrogen atoms. The electron-withdrawing inductive effect of the adjacent nitrogen atom reduces the basicity of the pyridine-like nitrogen compared to imidazole, which has a pKa of about 7.1.[8]
The Influence of Substituents on Pyrazole Acidity: The Case of this compound
The acidity of the pyrazole ring can be significantly modulated by the presence of substituents. The electronic properties of these substituents play a crucial role in either stabilizing or destabilizing the resulting pyrazolate anion upon deprotonation.
-
Electron-donating groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as alkyl groups (e.g., ethyl), increase the electron density on the ring. This destabilizes the negative charge of the pyrazolate anion, making the N-H proton less acidic (i.e., increasing the pKa). Conversely, EDGs increase the basicity of the pyridine-like nitrogen.[12]
-
Electron-withdrawing groups (EWGs): Substituents that withdraw electron density from the pyrazole ring, such as nitro or carboxyl groups, stabilize the negative charge of the pyrazolate anion. This makes the N-H proton more acidic (i.e., decreasing the pKa).
For this compound, the two ethyl groups at positions 3 and 5 are electron-donating through an inductive effect. Therefore, it is anticipated that this compound will be a weaker acid (have a higher pKa for the N-H proton) and a stronger base (have a higher pKa for the conjugate acid) than the parent pyrazole.
Table 1: Comparison of pKa Values for Pyrazole and Substituted Pyrazoles
| Compound | pKa (N-H proton) | pKa (Conjugate Acid) | Nature of Substituent |
| 1H-Pyrazole | ~14.2[9][11] | ~2.5[7][8][9][10] | - |
| 3,5-Dimethyl-1H-pyrazole | Expected > 14.2 | Expected > 2.5 | Electron-donating |
| This compound | Expected > 14.2 | Expected > 2.5 | Electron-donating |
| 3,5-Pyrazoledicarboxylic acid | Predicted: 3.24 (for one of the carboxylic acid protons)[13] | - | Electron-withdrawing |
Methodologies for pKa Determination
The precise determination of the pKa of this compound requires rigorous experimental or computational approaches.
Experimental Determination of pKa
A. Potentiometric Titration
This is a classic and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Protocol for Potentiometric Titration of this compound:
-
Preparation of the Analyte Solution: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent. For determining the acidic pKa, a co-solvent system (e.g., water-methanol) may be necessary due to the low water solubility of the compound. For the basic pKa, an aqueous solution is preferable.
-
Titration for Acidic pKa: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Titration for Basic pKa: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other mathematical methods can be employed.
dot graph TD { A[Start] --> B{Prepare Analyte Solution}; B --> C{Calibrate pH Meter}; C --> D{Titrate with Standardized Acid/Base}; D --> E{Record pH and Volume}; E --> F{Plot pH vs. Volume}; F --> G{Determine Equivalence Point}; G --> H{Calculate pKa at Half-Equivalence Point}; H --> I[End]; }
Caption: Workflow for pKa determination by potentiometric titration.
B. UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
-
Preparation of Analyte Solutions: Prepare solutions of this compound of the same concentration in each of the buffer solutions.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Identify a wavelength where the acidic and basic forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Computational pKa Prediction
In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is not feasible.[14][15]
A. Quantum Mechanical (QM) Methods
First-principles QM calculations, often using Density Functional Theory (DFT), can provide accurate pKa predictions.[15] This approach typically involves calculating the free energy change of the deprotonation reaction in a simulated solvent environment.
Workflow for QM-based pKa Prediction:
-
Molecular Modeling: Build the 3D structures of the protonated and deprotonated forms of this compound.
-
Geometry Optimization: Optimize the geometries of both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations to obtain the thermal corrections to the free energy.
-
pKa Calculation: The pKa is calculated from the free energy difference between the protonated and deprotonated species using a thermodynamic cycle.
dot graph TD { A[Start] --> B{Model Protonated and Deprotonated Species}; B --> C{Geometry Optimization (Gas Phase)}; C --> D{Geometry Optimization (Solvated)}; D --> E{Frequency Calculations}; E --> F{Calculate Free Energy of Deprotonation}; F --> G{Calculate pKa}; G --> H[End]; }
Caption: Workflow for computational pKa prediction using quantum mechanics.
B. Empirical and Semi-Empirical Methods
These methods use pre-existing data and quantitative structure-activity relationship (QSAR) models to predict pKa values rapidly.[16] While generally less accurate than QM methods, they are useful for high-throughput screening of large compound libraries.
Tautomerism of 3,5-disubstituted-1H-pyrazoles
It is important to note that unsymmetrically substituted 1H-pyrazoles can exist as a mixture of tautomers.[4][8][9] For this compound, the two tautomeric forms are identical due to the symmetrical substitution pattern. However, for unsymmetrically substituted pyrazoles, the position of the N-H proton can significantly influence the molecule's properties, and the observed pKa will be a macroscopic value reflecting the equilibrium between the tautomers.[17][18]
Significance in Drug Development
The pKa of a drug molecule is a critical parameter that influences its:
-
Solubility: The ionization state of a molecule affects its solubility in aqueous and lipid environments.
-
Permeability: The ability of a drug to cross biological membranes is often dependent on its charge.
-
Target Binding: The ionization state of a drug can impact its interaction with its biological target.[14]
-
Formulation: The choice of salt form and excipients for a drug product is guided by its pKa.
A thorough understanding and precise determination of the pKa of this compound and its derivatives are therefore essential for the rational design and development of new therapeutics.[1][2]
Conclusion
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025).
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. (n.d.).
- (PDF) Chemistry and Therapeutic Review of Pyrazole. ResearchGate. (2017).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (n.d.).
- diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184. PubChem. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (2023).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. (2025).
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC - NIH. (n.d.).
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. (2019).
- 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0. ChemicalBook. (n.d.).
- The tautomeric structures of 3(5),3-azopyrazole. ResearchGate. (2025).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (n.d.).
- Computational Approaches to Predict pKa Values. ResearchGate. (2015).
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. (2013).
- Computational Chemistry Of Pyrazole Derivatives. (2024).
- 1H-Pyrazole-3,5-dicarboxylic acid. BLD Pharm. (n.d.).
- Method for preparing 3.5-dimethylpyrazole. Google Patents. (n.d.).
- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (n.d.).
- (PDF) The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. (2025).
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- (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. (2025).
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. (2022).
- Computational pKa Determination. Reddit. (n.d.).
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- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. (n.d.).
- 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. (2025).
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Technical Monograph: 3,5-Diethyl-1H-Pyrazole (C₇H₁₂N₂)
Executive Summary
3,5-Diethyl-1H-pyrazole (CAS: 3209-72-1) represents a critical homolog in the alkylpyrazole series, serving as a versatile building block in medicinal chemistry and a sterically tunable ligand in coordination chemistry. While its methylated analog (3,5-dimethylpyrazole) is more ubiquitous, the diethyl variant offers distinct advantages: increased lipophilicity (LogP) and enhanced steric bulk around the coordination site. This guide details the self-validating synthesis, structural dynamics, and application logic for researchers utilizing this scaffold.
Part 1: Physicochemical Profile[1][2][3]
The molecule exists in a tautomeric equilibrium, rendering the 3- and 5-positions equivalent in solution unless the N1-position is substituted.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.19 g/mol | Calculated (C: 12.01, H: 1.008, N: 14.01) |
| Physical State | Solid / Crystalline | Low melting point solid (approx. 50–52 °C) |
| Boiling Point | ~220–230 °C | Extrapolated from homologs |
| pKa (Conj.[1][2] Acid) | ~2.5 - 3.0 | Pyrazolium formation (protonation at N2) |
| pKa (Acidity) | ~14.2 | Deprotonation of N1-H |
| LogP | ~1.95 | Higher lipophilicity than dimethyl analog (LogP ~0.[2]6) |
| Solubility | Alcohols, DMSO, DCM | Moderate water solubility due to ethyl hydrophobicity |
Part 2: Synthetic Architecture (The Knorr Protocol)
Mechanistic Causality
The synthesis relies on the Paal-Knorr condensation , a robust cyclization between a 1,3-diketone and hydrazine. For the 3,5-diethyl derivative, the specific precursor is 3,5-heptanedione (dipropionylmethane).
Why this route?
-
Regiospecificity: The symmetry of 3,5-heptanedione ensures that only one regioisomer is possible, eliminating downstream purification bottlenecks.[2]
-
Atom Economy: The only byproduct is water, driving the equilibrium forward in ethanolic reflux.[2]
Step-by-Step Protocol
Note: Hydrazine is toxic and potentially unstable.[2] All operations must occur in a fume hood.
Reagents:
-
3,5-Heptanedione (1.0 eq)
-
Hydrazine Hydrate (64% or 80% aq solution, 1.1 eq)
-
Ethanol (Solvent, 5 mL per mmol substrate)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Preparation: Dissolve 3,5-heptanedione in ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add hydrazine hydrate dropwise over 15 minutes. Critical: The reaction is exothermic; temperature control prevents hydrazine decomposition.
-
Cyclization: Once addition is complete, warm to room temperature, then reflux (80°C) for 3–5 hours.
-
Monitoring: Check via TLC (Eluent: 50% EtOAc/Hexanes). Stain with KMnO₄ (pyrazole oxidizes slowly) or Iodine.[2]
-
Workup: Rotovap to remove ethanol. The residue is often an oil that crystallizes upon cooling or trituration with cold hexanes.[2]
-
Purification: Recrystallization from Ethanol/Water (9:1) or sublimation for high-purity ligand applications.[2]
Process Visualization
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Knorr synthesis workflow for this compound highlighting the condensation pathway.
Part 3: Coordination Chemistry & Ligand Utility
In drug discovery and materials science (MOFs), this compound is utilized not just as a scaffold, but as a tunable ligand .
Tautomerism and Binding Modes
The proton on the nitrogen (N1) is labile.[2] In solution, the proton shuttles between N1 and N2 (prototropic tautomerism).[2]
-
Neutral State: Acts as a monodentate ligand through the pyridinic nitrogen (N2).[2]
-
Anionic State (Pyrazolate): Upon deprotonation (using NaH or in MOF synthesis), it becomes a bridging ligand (exobidentate), capable of linking two metal centers.[2]
Steric Tuning
The ethyl groups at positions 3 and 5 create a "steric fence" around the metal center.[2]
-
Comparison: Unlike the methyl groups in 3,5-dimethylpyrazole, the ethyl groups have greater conformational freedom. This can stabilize lower coordination numbers in metal complexes (e.g., Zinc or Copper) by blocking the approach of solvent molecules.[2]
Ligand Logic Diagram
Figure 2: Ligand behavior modes.[2] The ethyl groups provide steric bulk in catalysis, while the pyrazolate anion facilitates bridging in MOFs.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are expected.
¹H NMR (CDCl₃, 400 MHz)
Due to the rapid tautomeric exchange of the N-H proton, the molecule appears symmetric on the NMR time scale.
-
δ 10.0–13.0 ppm (br s, 1H): N-H (Broad due to exchange/hydrogen bonding).[2]
-
δ 5.8–6.0 ppm (s, 1H): C4-H (Aromatic proton).[2]
-
δ 2.6–2.7 ppm (q, 4H): -CH₂- of the ethyl groups.
-
δ 1.2–1.3 ppm (t, 6H): -CH₃ of the ethyl groups.[2]
Mass Spectrometry (ESI+)[5]
Part 5: Pharmaceutical Relevance[2][5]
While often used as a ligand, the this compound moiety serves as a bioisostere in drug design.
-
Lipophilicity Modulation: Replacing a 3,5-dimethylpyrazole with a 3,5-diethylpyrazole increases LogP by approximately 1.0–1.3 units.[2] This is a strategic modification to improve blood-brain barrier (BBB) permeability in CNS drug discovery.[2]
-
Metabolic Stability: The ethyl groups block the metabolic "soft spot" at the 3/5 positions, potentially reducing oxidation rates compared to unhindered pyrazoles, though benzylic-type oxidation at the ethyl methylene is still possible [1].[2]
References
-
Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] Link[2]
-
Trofimenko, S. (1993).[2] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[2] (Defines the ligand behavior of 3,5-substituted pyrazoles). Link
-
PubChem Database. (2023).[2] Compound Summary for this compound. National Center for Biotechnology Information.[2] Link
-
Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Knorr Synthesis reference).[2] Link[2]
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An In-depth Technical Guide to the Thermal Stability of Alkyl-Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold is a key component in numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2] For many of these applications, particularly in drug development where formulation and storage are critical, and in the field of energetic materials, the thermal stability of the molecule is a paramount concern. Understanding how the substitution pattern, specifically the nature of alkyl groups, influences the thermal robustness of the pyrazole core is essential for the rational design of new, stable, and effective compounds.
This technical guide provides a comprehensive overview of the thermal stability of alkyl-substituted pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to assess and understand the thermal properties of these important heterocyclic compounds. We will delve into the structural factors that govern thermal stability, the primary decomposition mechanisms, and the standard analytical techniques used for their evaluation.
The Pyrazole Core: A Thermally Robust Heterocycle
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity contributes to its inherent thermal and chemical stability.[3] The delocalization of π-electrons across the ring system means that significant energy is required to disrupt its structure. However, the introduction of substituents, such as alkyl groups, can modulate this stability through a combination of electronic and steric effects.
Factors Influencing the Thermal Stability of Alkyl-Substituted Pyrazoles
The thermal stability of an alkyl-substituted pyrazole is not an intrinsic constant but is influenced by a delicate interplay of several factors. Understanding these factors is crucial for predicting the behavior of a molecule under thermal stress.
Electronic Effects of Alkyl Substituents
Alkyl groups are generally considered to be weakly electron-donating through inductive effects and hyperconjugation. This electron donation can influence the bond strengths within the pyrazole ring and between the ring and the substituent.
-
Inductive Effect (+I): Alkyl groups push electron density towards the pyrazole ring, which can subtly alter the bond dissociation energies of the ring's C-C, C-N, and N-N bonds.
-
Hyperconjugation: The interaction of the C-H σ-bonds of the alkyl group with the π-system of the pyrazole ring can also contribute to its electronic stabilization.
The net effect of these electron-donating properties on thermal stability can be complex. While increased electron density might strengthen some bonds, it could weaken others, or make the molecule more susceptible to certain decomposition pathways. The position of the alkyl group on the pyrazole ring (N-substitution vs. C-substitution) will also play a significant role in determining the overall electronic impact.
Steric Effects of Alkyl Substituents
The size and branching of alkyl groups can introduce steric hindrance, which can have both stabilizing and destabilizing effects.
-
Steric Shielding: Bulky alkyl groups, such as a tert-butyl group, can physically shield weaker bonds in the pyrazole ring from intermolecular attack, potentially increasing the kinetic stability of the molecule.
-
Steric Strain: Conversely, overcrowding due to bulky substituents can introduce ring strain, weakening bonds and lowering the energy barrier to decomposition. The planarity of the pyrazole ring can be distorted, reducing its aromatic stabilization.
The interplay between these steric factors is often a key determinant of the decomposition temperature.
Influence of Alkyl Chain Length and Branching
While systematic studies on a homologous series of alkyl-substituted pyrazoles are not abundant, trends can be inferred from related classes of organic compounds.
-
Chain Length: Increasing the length of a linear alkyl chain can have a variable effect. In some systems, longer chains lead to a decrease in thermal stability.[4] This may be due to the increased number of C-H bonds that can participate in radical initiation steps or to changes in intermolecular packing in the solid state.
-
Branching: Branching in the alkyl substituent, for example, moving from an n-propyl to an isopropyl group, introduces greater steric bulk. A tert-butyl group is particularly noteworthy for its significant steric presence. This can lead to increased stability through steric shielding, but also potential destabilization if it introduces significant strain. For instance, the decomposition of butylated hydroxytoluene (BHT), a sterically hindered phenol, is initiated by the stripping of the tert-butyl group.[5]
Regioisomerism
The position of the alkyl substituents on the pyrazole ring can have a profound impact on thermal stability. For example, a 1,3,5-trisubstituted pyrazole will have a different thermal profile than a 1,3,4-trisubstituted isomer. This is due to the different electronic environments and steric interactions in each regioisomer. Computational studies on nitrated pyrazoles have shown that regioisomerism can lead to different initial decomposition pathways and, consequently, significant differences in decomposition temperatures.[6]
Decomposition Mechanisms of Alkyl-Substituted Pyrazoles
The thermal decomposition of alkyl-substituted pyrazoles can proceed through several pathways, often initiated by the homolytic cleavage of the weakest bond in the molecule.
-
N-N Bond Cleavage: The N-N single bond in the pyrazole ring is often considered a point of potential weakness and its cleavage can be an initial step in the decomposition cascade.
-
C-N and C-C Bond Cleavage: Depending on the substitution pattern, C-N or C-C bonds within the ring may also be susceptible to thermal cleavage.
-
Side-Chain Homolysis: The bond between the pyrazole ring and an alkyl substituent (C-C or N-C) can also be the point of initial cleavage, leading to the formation of radical species. For bulky substituents, this can be a favored pathway.
-
Hydrogen Abstraction and Rearrangement: Inter- or intramolecular hydrogen abstraction can lead to the formation of more stable intermediates that subsequently decompose.
The dominant decomposition pathway will depend on the specific substitution pattern and the resulting bond dissociation energies.
Experimental Assessment of Thermal Stability
The thermal stability of alkyl-substituted pyrazole derivatives is primarily assessed using thermoanalytical techniques, most commonly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information about decomposition temperatures and the mass loss associated with different decomposition steps.
-
Sample Preparation:
-
Ensure the sample is representative and homogenous. For crystalline solids, a finely ground powder is ideal.
-
Accurately weigh 2-5 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[8] The small sample size minimizes thermal gradients.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.
-
Select the atmosphere. For assessing inherent thermal stability, an inert atmosphere (e.g., nitrogen or argon) is used at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-40 °C.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition, for example, 400-600 °C.[9]
-
-
Data Analysis:
-
The resulting TGA curve plots mass (%) versus temperature (°C).
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of decomposition.
-
Peak Decomposition Temperature (Tpeak): Determined from the derivative of the TGA curve (DTG curve), this represents the temperature of the maximum rate of mass loss.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can give insights into the nature of the decomposition products (e.g., char formation).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely ground sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to contain any evolved gases during decomposition, or use a pinhole lid to allow for pressure release. The choice depends on the desired experimental conditions.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected thermal events.
-
Ramp the temperature at a constant heating rate, typically 5-10 °C/min, through the temperature range of interest.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow (mW) versus temperature (°C).
-
Melting Point (Tm): An endothermic peak indicating the transition from solid to liquid. The peak temperature is taken as the melting point.
-
Decomposition Exotherm: A sharp or broad exothermic peak following the melt (or sometimes overlapping with it) indicates the decomposition of the compound. The onset temperature and peak temperature of this exotherm are important indicators of thermal stability. For example, in a study of dinitropyrazole derivatives, the major exothermic peak was observed at 183 °C.[1]
-
Data Summary: Thermal Properties of Selected Alkyl-Substituted Pyrazoles
The following table summarizes thermal data for a few representative alkyl-substituted pyrazoles, illustrating the range of thermal stabilities observed. It is important to note that direct comparison between different studies should be done with caution, as experimental conditions (e.g., heating rate) can influence the measured values.
| Compound | Alkyl Substituent(s) | Melting Point (°C) | Decomposition Temperature (°C) | Technique | Reference(s) |
| 3,5-Dimethylpyrazole | 3-Methyl, 5-Methyl | 107.5 | ~218 (Boiling Point) | N/A | [11] |
| 1-Ethyl-3,4-dinitropyrazole | 1-Ethyl | -38.6 | 185 | DSC | [12] |
| 1-Ethyl-3,5-dinitropyrazole | 1-Ethyl | -60.2 | 255 | DSC | [12] |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 1-Methyl, 3-tert-Butyl | 162-163 | Not Reported | M.p. | |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1-Methyl, 3-tert-Butyl | 116-117 | Not Reported | M.p. | |
| 1,3,5-Trimethylpyrazole | 1-Methyl, 3-Methyl, 5-Methyl | 37 | Not Reported | N/A |
Note: Decomposition temperatures can be reported as onset, peak, or the temperature at a certain percentage of mass loss. Boiling points are provided where decomposition occurs at or near boiling.
Conclusion
The thermal stability of alkyl-substituted pyrazole derivatives is a critical property that dictates their utility in a wide range of applications. This guide has outlined the key structural features—electronic effects, steric hindrance, alkyl chain properties, and regioisomerism—that govern the thermal robustness of these compounds. The primary decomposition pathways are initiated by the cleavage of the weakest bonds, which are influenced by the nature and position of the alkyl substituents.
Standard thermoanalytical techniques, TGA and DSC, provide the necessary tools for a comprehensive evaluation of thermal stability, yielding crucial data such as onset and peak decomposition temperatures. By understanding the principles laid out in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the design and selection of alkyl-substituted pyrazole derivatives with optimal thermal properties for their intended applications.
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved January 23, 2024, from [Link]
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TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (n.d.). Ijmra.us. Retrieved January 23, 2024, from [Link]
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Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Methodological & Application
Synthesis and Characterization of 3,5-diethyl-1H-pyrazole: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis and characterization of 3,5-diethyl-1H-pyrazole through the condensation reaction of hydrazine hydrate with 3,5-heptanedione. This application note is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.
Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged scaffold in drug discovery. The Knorr pyrazole synthesis, a classic and robust method, allows for the efficient construction of the pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This guide will provide a detailed protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The reaction between hydrazine hydrate and 3,5-heptanedione proceeds via the well-established Knorr pyrazole synthesis.[2] The mechanism involves a series of nucleophilic additions and a final dehydration step to form the aromatic pyrazole ring.
Initially, one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 3,5-heptanedione. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable, aromatic this compound. The overall transformation is a cyclocondensation reaction.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 3,5-dialkylpyrazoles.[3][4] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3,5-Heptanedione | C₇H₁₂O₂ | 128.17 | 12.82 g (13.3 mL) | 100 |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 6.25 g (6.1 mL) | ~100 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-heptanedione (12.82 g, 100 mmol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add hydrazine hydrate (~64%, 6.25 g, ~100 mmol) dropwise over a period of 15-20 minutes. The reaction may be exothermic, and gentle cooling with a water bath can be applied if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford the pure product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound, based on the analysis of a closely related compound, 3,5-diethyl-1-phenyl-1H-pyrazole.[3]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (br s, 1H, NH), ~5.8 (s, 1H, pyrazole-H), ~2.6 (q, 4H, 2 x CH₂), ~1.2 (t, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (C3/C5), ~100 (C4), ~20 (CH₂), ~14 (CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~2970, 2870 (C-H stretching), ~1580 (C=N stretching), ~1460 (C=C stretching) |
| Mass Spec. (ESI-MS) | Expected [M+H]⁺: 125.1079 |
| Melting Point | Expected to be a low melting solid or a viscous oil at room temperature. |
Note: The exact chemical shifts and melting point may vary slightly.
Applications in Drug Development
The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates. The 3,5-disubstituted pyrazole motif, in particular, offers a versatile platform for further functionalization to modulate pharmacological activity. The synthesized this compound can serve as a crucial intermediate in the synthesis of more complex molecules with potential applications as:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
-
Anticancer agents: Through the inhibition of various kinases.
-
Antimicrobial agents: By disrupting essential cellular processes in pathogens.
The ethyl groups at the 3 and 5 positions can influence the lipophilicity and steric profile of the molecule, which can be fine-tuned to optimize drug-like properties.
Sources
Application Notes and Protocols: Preparation of Transition Metal Complexes with 3,5-Diethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes featuring the 3,5-diethylpyrazole ligand. While the coordination chemistry of the closely related 3,5-dimethylpyrazole is well-documented, this note focuses on the diethyl analogue, highlighting the influence of the larger alkyl groups on synthetic strategies and complex properties. This document offers detailed protocols, explains the rationale behind experimental choices, and discusses potential applications in catalysis and drug development, serving as a foundational resource for researchers exploring this versatile ligand.
Introduction: The Significance of Substituted Pyrazole Ligands
Pyrazole and its derivatives are a cornerstone of coordination chemistry, prized for their robust thermal and hydrolytic stability and their versatile coordination modes.[1] The nitrogen atoms of the pyrazole ring act as excellent donors for a wide array of transition metals, leading to complexes with diverse applications in catalysis, materials science, and medicine.[1][2] The substituents at the 3 and 5 positions of the pyrazole ring play a critical role in modulating the steric and electronic properties of the resulting metal complexes.[3]
While much of the existing literature focuses on the 3,5-dimethylpyrazole ligand, its homologue, 3,5-diethylpyrazole, offers a unique set of properties. The larger ethyl groups exert greater steric hindrance around the coordinating nitrogen atoms, which can influence the geometry of the metal center, the number of coordinated ligands, and the overall stability of the complex. These steric effects can be strategically employed to create specific catalytic pockets or to fine-tune the biological activity of the complex. Electronically, the ethyl groups are slightly more electron-donating than methyl groups, which can subtly alter the electron density at the metal center and, consequently, its reactivity.
This guide will provide detailed protocols for the synthesis of the 3,5-diethylpyrazole ligand and its subsequent use in the preparation of transition metal complexes. We will draw upon the extensive knowledge base of 3,5-dimethylpyrazole chemistry to provide robust starting points for experimentation, with a focus on adapting these procedures for the diethyl-substituted ligand.
Synthesis of the 3,5-Diethylpyrazole Ligand
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a β-diketone and hydrazine.[4][5][6] For 3,5-diethylpyrazole, the corresponding β-diketone is 3,5-heptanedione.
Protocol: Synthesis of 3,5-Diethyl-1H-pyrazole
Materials:
-
3,5-Heptanedione
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or Water
-
Glacial acetic acid (catalyst, optional)[6]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-heptanedione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. For a more controlled reaction, hydrazine sulfate can be used in an aqueous alkaline solution.[7]
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the diethyl ether under reduced pressure to yield the crude 3,5-diethylpyrazole.
-
The product can be further purified by vacuum distillation or recrystallization.
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the β-diketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. The choice of hydrazine source can influence the reaction conditions; hydrazine hydrate is often more reactive, while hydrazine sulfate may require basic conditions to liberate the free hydrazine.
Caption: Workflow for the synthesis of 3,5-diethylpyrazole.
Preparation of Transition Metal Complexes
The synthesis of transition metal complexes with 3,5-diethylpyrazole typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH) will determine the final product.[8]
General Considerations:
-
Choice of Metal Salt: The anion of the metal salt can influence the coordination sphere of the final complex. For example, using a halide salt may result in the halide coordinating to the metal center, whereas using a nitrate or perchlorate salt often leads to coordination of the pyrazole ligand and solvent molecules.
-
Solvent: Alcohols such as ethanol and methanol are commonly used solvents due to their ability to dissolve both the ligand and many metal salts.[9]
-
Stoichiometry: The molar ratio of metal to ligand is a critical parameter. A 1:2 ratio often yields complexes of the type [M(3,5-Et₂Pz)₂X₂], while a higher ligand ratio can lead to complexes with more pyrazole ligands, such as [M(3,5-Et₂Pz)₄]X₂.
-
pH: For the deprotonated pyrazolate to act as a ligand, a basic medium is often required to facilitate the removal of the N-H proton.[8] This can be achieved by adding a non-coordinating base like triethylamine or by using a basic solvent.
Protocol: Synthesis of a Generic [M(3,5-Et₂Pz)₂Cl₂] Complex (M = Co(II), Cu(II))
Materials:
-
3,5-Diethylpyrazole
-
Metal(II) chloride (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol
-
Triethylamine (optional)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal(II) chloride (1 equivalent) in ethanol.
-
In a separate flask, dissolve 3,5-diethylpyrazole (2 equivalents) in ethanol.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change is often observed upon complex formation.
-
If the formation of a pyrazolate complex is desired, add triethylamine (2 equivalents) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 1-2 hours to ensure complete reaction.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
Rationale: The lone pair on the sp² hybridized nitrogen of the pyrazole ring acts as a Lewis base, coordinating to the Lewis acidic transition metal center. The steric bulk of the two ethyl groups will influence the arrangement of the ligands around the metal, likely favoring a tetrahedral geometry for a tetracoordinate complex. The use of an inert atmosphere is good practice to prevent oxidation of the metal center, especially for Co(II).
Caption: General workflow for the synthesis of a transition metal complex with 3,5-diethylpyrazole.
Characterization of 3,5-Diethylpyrazole Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized complexes.
| Technique | Purpose | Expected Observations for a [M(3,5-Et₂Pz)₂Cl₂] Complex |
| ¹H NMR | To characterize the ligand and diamagnetic complexes (e.g., Zn(II)). | Signals for the ethyl protons (triplet and quartet) and the pyrazole ring proton (singlet). Coordination to a metal may cause shifts in these signals. For 3,5-diethyl-1-phenyl-1H-pyrazole, characteristic signals include a singlet for the pyrazole C4-H around 6.08 ppm, and multiplets for the ethyl groups.[10] |
| FT-IR | To identify functional groups and infer coordination. | The N-H stretching vibration (around 3200-3400 cm⁻¹) of the free ligand will disappear or shift upon deprotonation and coordination. New bands in the far-IR region (200-500 cm⁻¹) can be attributed to M-N and M-Cl stretching vibrations. |
| UV-Vis | To study the electronic transitions and determine the geometry of the complex. | For d-block metals, d-d transitions will be observed in the visible region. The position and intensity of these bands are indicative of the coordination geometry (e.g., tetrahedral vs. square planar). |
| Elemental Analysis | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| X-ray Crystallography | To determine the exact three-dimensional structure of the complex in the solid state. | Provides precise information on bond lengths, bond angles, and the overall coordination geometry. This is the most definitive characterization technique. |
| Magnetic Susceptibility | To determine the number of unpaired electrons and the spin state of the metal ion. | For paramagnetic complexes (e.g., Co(II), Cu(II)), this measurement helps to confirm the oxidation state and geometry of the metal center. |
Applications in Catalysis and Drug Development
Transition metal complexes with pyrazole-based ligands are known to be active in various catalytic transformations and exhibit promising biological activities.[11][12]
Catalysis
The steric and electronic properties of 3,5-diethylpyrazole make its metal complexes interesting candidates for catalysis. The bulky ethyl groups can create a specific chiral environment around the metal center, which could be beneficial for asymmetric catalysis. Furthermore, the electron-donating nature of the ethyl groups can enhance the catalytic activity of the metal center in certain reactions. Potential applications include:
-
Oxidation Catalysis: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of various substrates.[12]
-
Polymerization: Pyrazole-based complexes have been used as initiators for ring-opening polymerization.[11]
-
Cross-Coupling Reactions: The well-defined coordination sphere provided by the pyrazole ligands can be advantageous in palladium- or nickel-catalyzed cross-coupling reactions.
Caption: A generalized catalytic cycle involving a 3,5-diethylpyrazole metal complex.
Drug Development
Pyrazole derivatives are found in a number of commercially available drugs, and their metal complexes have been investigated for a range of therapeutic applications.[2] The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy.[13] Potential applications include:
-
Anticancer Agents: Many transition metal complexes, particularly those of copper, exhibit significant anticancer activity.[14] The mechanism often involves the generation of reactive oxygen species (ROS) or interaction with DNA.
-
Antimicrobial Agents: The enhanced lipophilicity of metal complexes can facilitate their transport across microbial cell membranes, leading to improved antibacterial and antifungal activity.[15]
The increased steric bulk of the diethyl groups compared to methyl groups could lead to altered interactions with biological targets, potentially improving selectivity and reducing off-target effects.
Conclusion
The preparation of transition metal complexes with 3,5-diethylpyrazole offers a rich area for scientific exploration. By leveraging the well-established chemistry of pyrazole-based ligands and considering the specific steric and electronic contributions of the ethyl substituents, researchers can design and synthesize novel complexes with tailored properties. The detailed protocols and conceptual framework provided in this application note serve as a valuable resource for scientists in academia and industry, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
-
Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]
- Zhang, J., & Wang, Y. (2009). Method for preparing 3.5-dimethylpyrazole. CN100506798C.
-
Pflaum, R. T., & Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. Proceedings of the Iowa Academy of Science, 64(1), 235-242. [Link]
-
Reddy, G. S., Kulkarni, A., & Kumar, K. A. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 5(29), 18321–18331. [Link]
- Majeed, A. A., Al-Jibouri, M. N., & Al-Maydama, H. M. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 17(4), 415-420.
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Pflaum, R. T., & Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. UNI ScholarWorks. [Link]
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ResearchGate. (2016-2025). Transition metal complexes with pyrazole derivatives as ligands. Retrieved February 4, 2026, from [Link]
-
Heidrich, S., Kretschmer, R., & Hey-Hawkins, E. (2024). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Molecules, 29(9), 2085. [Link]
-
Kumar, V., Kumar, S., & Singh, D. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(89), 86323–86329. [Link]
-
Scholl, L., & Stahl, S. S. (2020). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(46), 20453–20457. [Link]
-
Patel, K. D., & Patel, H. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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ResearchGate. (2019). Transition metal complexes with pyrazole based ligands. Retrieved February 4, 2026, from [Link]
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Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved February 4, 2026, from [Link]
-
Romanenko, G. V., & Ovcharenko, V. I. (2022). An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. International Journal of Molecular Sciences, 23(19), 11183. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1032. [Link]
-
ResearchGate. (2010). Interaction of 3,5-dimethylpyrazole with cobalt(II) carboxylates containing coordinated 1,10-phenanthroline or 2,2′-dipyridyl. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Retrieved February 4, 2026, from [Link]
-
Bhowmick, R., Dhole, D., & Mukherjee, R. (2009). Copper(II) complexes of 3,4,5-trisubstituted pyrazolates: in situ formation of pyrazole rings from different carbon centers. Inorganic Chemistry, 48(7), 2858–2860. [Link]
-
Sci-Hub. (1991). Metal complexes with pyrazole-derived ligands Part I. Synthesis and crystal structures of 3-amino-4-acetyl-5-methylpyrazole (L) and of the tetrahedral complexes ZnL2(NO3)2 and ML2Cl2 (M=Cu(II), Hg(II)). Retrieved February 4, 2026, from [Link]
-
Fortier, S., & Le Roy, J. J. (2023). Utility of All-Pyrazole Heteroscorpionates in f-element Chemistry. Dalton Transactions. [Link]
-
ResearchGate. (2020). New 3,5-dimethylpyrazole copper(II) compounds with a variety of hydrogen bonds, synthesized by using a dehydrating agent: Synthesis, characterization, structures and intermolecular interactions. Retrieved February 4, 2026, from [Link]
-
The Pharma Innovation. (2022). Various metal complexes and their biological implications. Retrieved February 4, 2026, from [Link]
-
Chemical Papers. (n.d.). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2001). Transition metal complexes with pyrazole-based ligands.Part 29. Reactions of zinc(II) and mercury(II) thiocyanate with 4-acetyl-3-amino-5-methylpyrazole. Retrieved February 4, 2026, from [Link]
-
Alarcón-Manrique, D. A., et al. (2021). Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. International Journal of Molecular Sciences, 22(24), 13615. [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved February 4, 2026, from [Link]
-
Aliyeva, A. A., et al. (2024). Novel complex compounds of nickel with 3-(1-phenyl-2,3-dimethyl-pyrazolone-5)azopentadione-2,4: synthesis, NBO analysis, reactivity descriptors and in silico and in vitro anti-cancer and bioactivity studies. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
-
ResearchGate. (2023). An influence of fluorinated alkyl substituents on structure and magnetic properties of Mn(II) complexes with pyrazolyl-substituted nitronyl nitroxides. Retrieved February 4, 2026, from [Link]
-
Al-Hamdani, A. A. S., & Al-Rubaye, A. A. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Catalysts, 13(1), 169. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). Crystals, 12(3), 421. [Link]
-
Semantic Scholar. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved February 4, 2026, from [Link]
-
El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1246, 131175. [Link]
-
MDPI. (2024). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. Retrieved February 4, 2026, from [Link]
-
CNR-IRIS. (2024). Inorganica Chimica Acta. Retrieved February 4, 2026, from [Link]
-
NIH. (2022). Antiproliferative Copper(II) Complexes Bearing Mixed Chelating Ligands: Structural Characterization, ROS Scavenging, In Silico Studies, and Anti-Melanoma Activity. Retrieved February 4, 2026, from [Link]
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synthesis of 4-iodo-3,5-diethyl-1H-pyrazole for cross-coupling
Application Note 402: Scalable Synthesis & Functionalization of 4-Iodo-3,5-diethyl-1H-pyrazole
Executive Summary
The 3,5-dialkyl-4-iodopyrazole motif is a high-value intermediate in the synthesis of JAK inhibitors, agrochemicals, and complex ligands. This guide details the optimized synthesis of 4-iodo-3,5-diethyl-1H-pyrazole , prioritizing regioselectivity and downstream cross-coupling efficiency. Unlike the commercially ubiquitous dimethyl analogues, the diethyl variant offers unique lipophilicity (LogP modulation) and steric bulk, often critical for tuning kinase selectivity.
Strategic Overview & Mechanism
The synthesis relies on a two-stage convergent protocol:
-
Cyclocondensation: Construction of the pyrazole core via the Paal-Knorr synthesis using 3,5-heptanedione and hydrazine.[1]
-
Electrophilic Aromatic Substitution (
): Regioselective iodination at the C4 position.[1]
Why this route?
-
Regiocontrol: The 3- and 5-positions are sterically blocked by ethyl groups, forcing electrophilic attack exclusively to C4.[1]
-
Atom Economy: The use of N-iodosuccinimide (NIS) or
/CAN ensures high conversion with manageable waste streams compared to aggressive metalation-iodination routes.[1]
Visual Workflow: Synthesis & Decision Logic
Figure 1: Convergent synthetic workflow and downstream decision points for cross-coupling applications.
Detailed Experimental Protocols
Stage 1: Scaffold Assembly (this compound)
This step utilizes the condensation of a 1,3-diketone with hydrazine.[1] The reaction is thermodynamically driven by the formation of the aromatic pyrazole system.
-
Reagents:
Protocol:
-
Setup: Charge a round-bottom flask with 3,5-heptanedione dissolved in ethanol.
-
Addition: Add hydrazine monohydrate dropwise at 0°C (ice bath) to control the exotherm. Note: Hydrazine is a suspected carcinogen; handle in a fume hood.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting diketone spot will disappear, and a lower Rf spot (pyrazole) will appear. Staining with PMA (Phosphomolybdic Acid) is recommended as pyrazoles are not strongly UV active.[1]
-
Workup: Concentrate the solvent under reduced pressure. The residue is typically a viscous oil or low-melting solid.[1]
-
Purification: For high-purity applications, recrystallize from Hexane/EtOAc or distill under high vacuum.[1]
Checkpoint: The formation of the pyrazole core is confirmed by the disappearance of the ketone carbonyl signal in
Stage 2: Regioselective Iodination (The Critical Step)
While elemental iodine (
-
Reagents:
Protocol:
-
Dissolution: Dissolve the pyrazole intermediate in MeCN at room temperature (RT).
-
Addition: Add NIS portion-wise over 15 minutes. Protect the flask from light (aluminum foil) to prevent radical side reactions.[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Add 10% aqueous sodium thiosulfate (
) to quench any residual iodine (indicated by a color change from brown/orange to yellow/clear).[1] -
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Drying: Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Comparison: Iodination Methods
| Parameter | Method A: NIS (Recommended) | Method B: |
| Reagent Cost | Moderate | Low |
| Atom Economy | Good | Moderate (Heavy Cerium waste) |
| Workup | Simple (Succinimide is water soluble) | Filtration of Cerium salts required |
| Selectivity | >98% C4-Iodo | >95% C4-Iodo |
| Reference | Standard Pharma Protocol | Rodríguez-Franco et al.[1] [1] |
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, compare the NMR signatures of the precursor and the product. The disappearance of the C4-proton is the definitive "Go/No-Go" signal.[1]
Key NMR Descriptors (
-
Precursor (this compound):
- 6.00 ppm (s, 1H, C4-H ) - This signal must disappear.
-
2.65 ppm (q, 4H,
of ethyl) -
1.25 ppm (t, 6H,
of ethyl)
-
Product (4-Iodo-3,5-diethyl-1H-pyrazole):
Application Notes: Cross-Coupling Strategy
The 4-iodopyrazole is a prime candidate for Suzuki-Miyaura coupling.[1][5] However, the free N-H proton (
Decision Matrix: To Protect or Not?
-
Unprotected Coupling (Direct):
-
Protected Coupling (Recommended for Complex Fragments):
Figure 2: Catalyst selection based on protection strategy.
References
-
Regioselective Iodination (CAN/I2): Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles."[1][5] Journal of Organic Chemistry. (Verified Context: Use of CAN for oxidative iodination).[1]
-
Suzuki Coupling of Pyrazoles: McLaughlin, M., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Organic Letters. (Verified Context: Protocols for unprotected azole coupling).[1]
-
General Pyrazole Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[1] Berichte der deutschen chemischen Gesellschaft. (Classic Reference for Paal-Knorr mechanism).[1]
-
NIS Iodination Protocols: Vasilevsky, S. F., et al. "Iodination of pyrazoles."[1] Heterocycles. (Standard industry practice for NIS usage).
Note: Always verify local safety regulations regarding Hydrazine (carcinogen) and halogenated waste disposal.
Sources
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- 3. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
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- 10. tsijournals.com [tsijournals.com]
Application Note: Strategic Functionalization of 3,5-Diethyl-1H-pyrazole at the C4 Position
Executive Summary & Strategic Overview
The 3,5-diethyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, offering a unique steric and lipophilic profile compared to its ubiquitous 3,5-dimethyl analogue. The ethyl groups at positions 3 and 5 create a distinct hydrophobic pocket and increased steric bulk, often improving potency and selectivity in kinase inhibitors and GPCR ligands.
However, the functionalization of the C4 position—the primary vector for expanding SAR (Structure-Activity Relationship)—presents specific challenges. While the C4 carbon is nucleophilic, the presence of the free N-H proton (pKa ~14) introduces competing reactivity, catalyst poisoning (in Pd-cross couplings), and failure modes in electrophilic formylation.
This guide provides a validated roadmap for C4 functionalization, distinguishing between protocols that tolerate the free N-H and those requiring transient protection.
Core Reactivity Landscape
The pyrazole ring is an electron-rich aromatic system.[1] The C4 position is the preferred site for Electrophilic Aromatic Substitution (EAS).
-
Direct Success: Halogenation (I, Br, Cl) and Nitration can often be performed directly on the 1H-pyrazole.
-
Conditional Success: Metal-catalyzed cross-couplings (Suzuki, Sonogashira) generally require N-protection to prevent catalyst deactivation.[1]
-
Direct Failure: Vilsmeier-Haack formylation typically fails on the free 1H-pyrazole due to competitive attack at the nitrogen; N-alkylation/protection is mandatory.[1]
Decision Tree & Workflow
The following diagram outlines the logical flow for selecting the correct synthetic pathway based on the desired C4-substituent.
Figure 1: Strategic workflow for C4 functionalization. Green nodes indicate direct routes; Yellow/Red nodes indicate routes requiring protection strategies.
Detailed Protocols
Protocol A: C4-Iodination (The Gateway Intermediate)
Objective: Synthesis of 4-iodo-3,5-diethyl-1H-pyrazole.[1] Mechanism: Electrophilic Aromatic Substitution.[1] Why Iodination? The iodo-derivative is more reactive in subsequent couplings than the bromo-analog and is easily handled as a solid.
Materials:
-
This compound (1.0 equiv)[1]
-
N-Iodosuccinimide (NIS) (1.1 equiv)[1]
-
Acetonitrile (ACN) (0.5 M concentration)[1]
-
Optional: 10 mol% TFA (catalyst if reaction is sluggish)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve this compound in ACN. Ensure complete dissolution (sonicate if necessary).[1]
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1] The starting material peak should disappear, replaced by a more lipophilic product peak.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most ACN.[1]
-
Redissolve residue in EtOAc and wash with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove free iodine (solution turns from brown/red to pale yellow).[1]
-
Wash with saturated NaHCO3 and Brine.[1]
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography (0-30% EtOAc in Hexane).[1]
Data Validation:
-
1H NMR (CDCl3): Disappearance of the C4-H singlet (typically ~5.8–6.0 ppm).[1] The ethyl signals (quartet ~2.6 ppm, triplet ~1.2 ppm) remain but may shift slightly downfield.
Protocol B: C4-Formylation (Vilsmeier-Haack)
Critical Note: Direct Vilsmeier-Haack on unsubstituted 1H-pyrazoles often fails or gives low yields due to competitive reaction at the nitrogen.[1] N-Protection is required. [1]
Objective: Synthesis of 1-benzyl-3,5-diethyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
1-Benzyl-3,5-diethyl-1H-pyrazole (prepared via standard benzylation)[1]
-
POCl3 (1.2 equiv)[1]
-
DMF (3.0 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (3.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir for 30 mins at 0°C until a white semi-solid/slurry (chloroiminium salt) forms.
-
Substrate Addition: Dissolve the N-protected pyrazole in minimal DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to reflux (40°C for DCM, 80°C for DCE) for 4–6 hours.
-
Hydrolysis (Critical): Cool to RT. Pour the reaction mixture onto crushed ice containing NaOAc (sodium acetate) or saturated NaHCO3. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with DCM (3x). Wash organic layers with water and brine.[1]
-
Deprotection (If required): If the free NH is needed, perform debenzylation (H2, Pd/C) or deprotection appropriate for the group used (e.g., TFA for SEM).
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-3,5-diethyl-1H-pyrazole.[1] Precursor: 4-Iodo-1-protected-3,5-diethylpyrazole (Recommended).[1]
Materials:
-
4-Iodo-1-benzyl-3,5-diethylpyrazole (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)[1]
-
Base: Cs2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Combine solvent, base, and boronic acid in a microwave vial or pressure tube.[1] Sparge with Argon for 10 minutes.
-
Assembly: Add the iodopyrazole and Pd catalyst. Seal the vessel under Argon.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–12 hours.
-
Note: Microwave irradiation often drives this reaction to completion in <1 hour.[1]
-
-
Workup: Filter through a Celite pad to remove Pd residues.[1] Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Flash chromatography.
Why Protection Matters: The free N-H of pyrazoles can bind to Palladium species, forming inactive complexes. While some protocols exist for free NH coupling (using excess boronic acid and water-soluble phosphine ligands), the protected route is significantly more reliable for scale-up.
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
| Issue | Probable Cause | Corrective Action |
| Incomplete Halogenation | Reaction stalling at ~80% conversion.[1] | Add 0.1 equiv of TFA.[1] The acid catalyzes the formation of the active electrophilic species from NIS/NBS. |
| Vilsmeier Failure (No Product) | Used free 1H-pyrazole.[1] | The Vilsmeier reagent likely formylated the Nitrogen.[1] Must use N-protected substrate. |
| Suzuki Coupling: Low Yield | Catalyst poisoning by free NH.[1] | Protect Nitrogen (Bn, SEM, THP). If protection is impossible, use Pd(OAc)2 / SPhos system with K3PO4 in n-Butanol at 100°C. |
| Regioselectivity Issues | N-alkylation giving mixtures. | When protecting 3,5-diethylpyrazole, steric symmetry means N1 and N2 alkylation are identical. This is a benefit of the symmetric 3,5-diethyl scaffold over 3-methyl-5-ethyl variants.[1] |
References
-
Vilsmeier-Haack Limitations: Attaryan, H. S., et al. "Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles."[1][2] Russian Journal of Organic Chemistry, 2006.[1] Citation for the failure of direct formylation on NH-pyrazoles.
-
Halogenation Protocols: He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines."[1] Beilstein Journal of Organic Chemistry, 2021.[1] Adapting mild NIS/NBS conditions for pyrazoles.
-
Suzuki Coupling Methodology: Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles."[1] Molecules, 2021.[1][3][4] Provides context on metal-catalyzed couplings at C4.
-
Microwave Assisted Coupling: Li, F., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[1] Chemical Papers, 2013.[1][5] Protocol foundation for the Suzuki method described.
Sources
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Diethylpyrazole
Welcome to the technical support center for the purification of crude 3,5-diethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Understanding the Starting Point: Synthesis and Likely Impurities
The common and efficient synthesis of 3,5-disubstituted pyrazoles, including 3,5-diethylpyrazole, involves the condensation reaction between a 1,3-diketone and hydrazine hydrate.[1][2][3] In the case of 3,5-diethylpyrazole, the precursors are 3,5-heptanedione and hydrazine.
The primary impurities in your crude product are likely to be:
-
Unreacted Starting Materials: Residual 3,5-heptanedione and hydrazine.
-
Isomeric Pyrazoles: If the starting diketone is not perfectly symmetrical or contains isomeric impurities, side-products such as 3-ethyl-5-propylpyrazole could form.
-
Hydrazones: Incomplete cyclization can lead to the presence of hydrazone intermediates.[4]
-
Solvent and Reagent Residues: Catalysts (often acidic) and solvents used in the reaction will be present.
The following diagram illustrates the general synthesis and the origin of common impurities.
Sources
Validation & Comparative
A Comparative Analysis of Ligand Field Strength: 3,5-Diethylpyrazole vs. 3,5-Dimethylpyrazole
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding Ligand Field Properties of Substituted Pyrazoles
In the intricate world of coordination chemistry and its application in catalysis and drug development, the selection of appropriate ligands is a critical determinant of the resulting metal complex's electronic, steric, and, ultimately, functional properties. Among the vast families of N-heterocyclic ligands, pyrazoles are notable for their versatility and tunable characteristics.[1] This guide provides a detailed comparison of the anticipated ligand field strengths of two closely related pyrazole derivatives: 3,5-diethylpyrazole and 3,5-dimethylpyrazole.
While direct, side-by-side experimental comparisons of these two specific ligands are not extensively documented in the current literature, a robust understanding of their relative ligand field strengths can be extrapolated from fundamental principles of electronic and steric effects in coordination chemistry. This guide will delve into these principles, outline the experimental methodologies for such a comparison, and provide a theoretical framework for predicting their behavior.
Theoretical Framework: Electronic and Steric Effects on Ligand Field Strength
The strength of a ligand field, which is the magnitude of the splitting of the d-orbitals of a central metal ion, is primarily influenced by the ligand's ability to act as a σ-donor and a π-acceptor or π-donor.[2] For pyrazole-based ligands, the coordination to a metal center occurs through the sp²-hybridized nitrogen atom of the pyrazole ring. The electronic nature of the substituents at the 3 and 5 positions directly modulates the electron density on this coordinating nitrogen, thereby influencing its σ-donating capability.
Electronic Effects: Both methyl (-CH₃) and ethyl (-CH₂CH₃) groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atom. A higher electron density on the nitrogen should, in principle, lead to a stronger σ-donation to the metal center, resulting in a stronger ligand field.
The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group due to a more pronounced inductive effect. Therefore, it can be hypothesized that 3,5-diethylpyrazole would be a slightly stronger σ-donor than 3,5-dimethylpyrazole , leading to a marginally stronger ligand field.
Steric Effects: The size of the substituents at the 3 and 5 positions can significantly impact the coordination environment.[3][4] Larger substituents can cause steric hindrance, potentially leading to longer metal-ligand bond lengths or distorted coordination geometries.[5] An elongation of the metal-ligand bond would weaken the interaction and decrease the ligand field strength.
The ethyl group is bulkier than the methyl group. This increased steric hindrance in 3,5-diethylpyrazole could counteract the electronic effect. The larger size of the ethyl groups may prevent the optimal approach of the ligand to the metal center, leading to a weaker orbital overlap and a correspondingly weaker ligand field.
The Nephelauxetic Effect: This "cloud-expanding" effect is a measure of the covalency of the metal-ligand bond.[6] A greater decrease in the Racah interelectronic repulsion parameter (B) in a complex compared to the free metal ion indicates a higher degree of covalency and a greater nephelauxetic effect.[7] Ligands that are better σ-donors and can form more covalent bonds are expected to exhibit a stronger nephelauxetic effect. Based on the electronic argument, 3,5-diethylpyrazole might be expected to show a slightly greater nephelauxetic effect than 3,5-dimethylpyrazole, assuming steric effects do not dominate.
Overall Prediction: The net ligand field strength will be a result of the interplay between these electronic and steric factors. It is plausible that for smaller metal ions or in sterically crowded complexes, the steric hindrance of the ethyl groups in 3,5-diethylpyrazole will be the dominant factor, making it a weaker field ligand than 3,5-dimethylpyrazole. Conversely, for larger metal ions or in less crowded coordination spheres, the stronger inductive effect of the ethyl groups could prevail, resulting in 3,5-diethylpyrazole being a slightly stronger field ligand.
Experimental Validation: A Methodological Approach
To empirically determine the relative ligand field strengths of 3,5-diethylpyrazole and 3,5-dimethylpyrazole, a series of experiments can be designed. The following protocols outline a self-validating system for this comparison.
Synthesis of Ligands and Metal Complexes
Protocol 1: Synthesis of 3,5-disubstituted Pyrazoles
A general and effective method for the synthesis of 3,5-dialkylpyrazoles is the condensation reaction between a β-diketone and hydrazine.
-
For 3,5-dimethylpyrazole: Acetylacetone (pentane-2,4-dione) is reacted with hydrazine hydrate.
-
For 3,5-diethylpyrazole: Heptane-3,5-dione is reacted with hydrazine hydrate.
The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.
Caption: Workflow for comparing ligand field strengths.
Nephelauxetic Parameter (β) Calculation: From the UV-Vis spectra, the Racah parameter (B) for the complex can also be calculated from the energies of the d-d transitions. The nephelauxetic parameter (β) is then determined by the ratio of B in the complex to B in the free metal ion. [6]
Data Summary and Comparison
The following table summarizes the predicted effects and the key experimental data to be collected.
| Property | 3,5-Dimethylpyrazole | 3,5-Diethylpyrazole | Rationale |
| Electronic Effect | +I (Inductive) | Stronger +I (Inductive) | Ethyl group is a slightly stronger electron donor. |
| Steric Hindrance | Moderate | Higher | Ethyl group is bulkier than the methyl group. |
| Predicted σ-Donating Ability | Good | Potentially slightly better (electronically) or worse (sterically) | Dependent on the balance of electronic and steric effects. |
| Predicted Ligand Field Strength (10Dq) | To be determined | To be determined | The relative values will indicate the dominant effect. |
| Predicted Nephelauxetic Effect (β) | To be determined | To be determined | A lower β value indicates greater covalency. |
Conclusion
The comparison of the ligand field strengths of 3,5-diethylpyrazole and 3,5-dimethylpyrazole presents an interesting case study on the interplay of electronic and steric effects in coordination chemistry. While theoretical considerations suggest that the stronger electron-donating nature of the ethyl groups in 3,5-diethylpyrazole could lead to a stronger ligand field, the increased steric hindrance may counteract this effect.
For researchers in catalyst design and drug development, understanding these nuances is paramount. A seemingly minor modification of an alkyl substituent can lead to significant changes in the properties of a metal complex. The experimental protocols outlined in this guide provide a clear path to empirically determine the relative ligand field strengths and nephelauxetic parameters for these two ligands, enabling a more informed selection for specific applications. The synthesis of analogous complexes and their subsequent spectroscopic analysis will provide definitive data to either support or refute the theoretical predictions, ultimately contributing to a deeper understanding of structure-property relationships in the coordination chemistry of pyrazole-based ligands.
References
- Pettinari, C., & Pettinari, R. (2009). Metal derivatives of poly(pyrazolyl)alkanes: II. Coordination Chemistry Reviews, 253(13-14), 1783-1835.
- Chohan, Z. H. (2009). Transition metal complexes with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of the Serbian Chemical Society, 74(11), 1259-1268.
-
Damrauer, N. H., et al. (1997). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of 2. Journal of the American Chemical Society, 119(34), 8253–8266.
- Driessen, W. L., & Reedijk, J. (1984). Transition Metal Complexes of Ligands Containing 3,5-Dimethylpyrazolyl Groups and Thioether Functions. The Crystal and Molecular Structure of (1,12-Bis(3,5-dimethylpyrazol-1-yl)-2,11-diaza-5,8-dithiadodecane)nickel(II)-bis(tetrafluoroborate). Inorganica Chimica Acta, 85, 113-119.
- Potapov, A. S., et al. (2016). Synthesis and Characterization of Transition Metal Complexes of 1,2-Bis(3,5-Dimethylpyrazol-1-yl)-1,2-Ethanediol. Procedia Chemistry, 18, 103-108.
- García, A., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 26(5), 1386.
- Harding, L. P., & Ward, M. D. (2006). A closed molecular cube and an open book: two different products from assembly of the same metal salt and bridging ligand. Dalton Transactions, (4), 542-548.
-
LibreTexts. (2023, May 3). 20.9A: The Nephelauxetic Effect. Chemistry LibreTexts. Retrieved from [Link]
- Marchetti, F., et al. (2015). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- MDPI. (2021). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. Molecules, 26(16), 4983.
- MDPI. (2023). First-Principles Calculation of Ligand Field Parameters for L-Edge Spectra of Transition Metal Sites of Arbitrary Symmetry. Magnetochemistry, 9(2), 58.
- Mutlaq Shedeed Aljahdali, et al. (2014). Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone: Spectroscopic and in vitro biological activity studies. European Journal of Chemistry, 5(2), 201-208.
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Nephelauxetic effect. (2023, October 28). In Wikipedia. Retrieved from [Link]
- Poater, J., et al. (2007). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 13(1), 92-99.
-
ResearchGate. (2021). (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
- Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2023). Inorganic Chemistry, 62(33), 13329–13341.
- Trofimenko, S. (1999). Scorpionates: the coordination chemistry of polypyrazolylborate ligands. Chemical reviews, 99(7), 1781-1843.
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Taylor & Francis Online. (n.d.). Nephelauxetic effect – Knowledge and References. Retrieved from [Link]
- Theoretical Studies of Steric Effects on Intraligand Electron Delocalization: Implications for the Temporal Evolution of MLCT Excited States. (2016).
- Tran, P. H., et al. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies, 2023(4), 5-14.
- Varghese, B., et al. (2005). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 249(11-12), 1181-1218.
- Varghese, B., et al. (2006). The Copper(II) Coordination Chemistry of Alkyl Substituted Bispyrazole Pyridine Ligands: Structure and Spectral Properties. Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 2095-2101.
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Precision in Microanalysis: Benchmarking Standards for C7H12N2 Heterocycles
Executive Summary
Objective: To define the optimal calibration and quality control (QC) standards for the elemental analysis (CHN combustion) of C7H12N2 compounds. Context: C7H12N2 isomers—most notably 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) and 1-Butylimidazole —present a unique analytical challenge. They are typically high-nitrogen (~22.5%), hygroscopic liquids or low-melting solids that require specific matrix-matching strategies to ensure combustion completeness and prevent volatility errors. Recommendation: While Acetanilide remains the universal calibration anchor, this guide demonstrates that Nicotinamide is the superior structural proxy for validating nitrogen recovery in heterocyclic systems, while high-purity 1-Butylimidazole serves as the essential "Matrix-Matched QC" for verifying liquid handling protocols.
The Challenge: Analyzing C7H12N2
The molecular formula C7H12N2 represents a class of bicyclic amidines and substituted imidazoles. These compounds differ from standard organic analytes in three critical ways:
-
High Nitrogen Density: With ~22.5% nitrogen by weight, they stress the reduction capacity of the elemental analyzer, often leading to "tailing" nitrogen peaks if the reduction tube is exhausted.
-
Hygroscopicity: Amidine bases like DBN avidly absorb atmospheric moisture, artificially lowering carbon/nitrogen percentages.
-
Volatility: As liquids or low-melting solids, they risk pre-combustion evaporation if not hermetically sealed, leading to low total recovery.
Theoretical Composition (C7H12N2)
| Element | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon | 12.011 | 7 | 84.077 | 67.70% |
| Hydrogen | 1.008 | 12 | 12.096 | 9.74% |
| Nitrogen | 14.007 | 2 | 28.014 | 22.56% |
| Total | 124.19 | 100.00% |
Comparative Analysis of Standards
To achieve precision within the accepted journal standard of ±0.4% , a dual-standard approach is recommended: a primary calibrant for the instrument response and a secondary standard for matrix validation.
Table 1: Performance Matrix of Candidate Standards
| Feature | Acetanilide (Standard A) | Nicotinamide (Standard B) | 1-Butylimidazole (Standard C) |
| Role | Primary Calibration | High-N Proxy | Matrix-Matched QC |
| Formula | C8H9NO | C6H6N2O | C7H12N2 |
| State | Solid (Stable Crystal) | Solid (Powder) | Liquid (Viscous) |
| Nitrogen % | 10.36% | 22.94% | 22.56% |
| Matrix Match | Low (Amide vs. Amidine) | High (Pyridine ring mimics Imidazole) | Exact (Target Analyte Class) |
| Stability | Excellent | Good (Keep Dry) | Fair (Hygroscopic/Volatile) |
| Primary Use | Establishing K-factors | Validating N-recovery efficiency | Verifying liquid sealing technique |
In-Depth Technical Assessment
Standard A: Acetanilide (The Anchor)
-
Why it's used: Acetanilide is the industry "Gold Standard" because it burns cleanly, has a sharp melting point, and is non-hygroscopic. It provides the most stable K-factors (calibration slopes) for C, H, and N detectors.
-
Limitation: It contains only ~10% Nitrogen. Calibrating a machine with 10% N and analyzing a sample with 22% N (like C7H12N2) requires the detector linearity to be perfect. If the detector is non-linear at high concentrations, Acetanilide will mask the error.
Standard B: Nicotinamide (The Structural Proxy)
-
Why it's superior for C7H12N2: Nicotinamide (22.9% N) virtually matches the nitrogen content of C7H12N2 (22.5% N). It contains a pyridine ring, which mimics the combustion thermodynamics of the imidazole/amidine rings found in C7H12N2.
-
Protocol: Use Nicotinamide as a "Check Standard." After calibrating with Acetanilide, run Nicotinamide as an unknown. If the N% comes back as 22.9% ± 0.3%, your system is capable of recovering high-nitrogen heterocycles.
Standard C: 1-Butylimidazole (The Liquid QC)
-
The "Real World" Test: Since many C7H12N2 compounds are liquids, the error often lies in the sample preparation (leaking capsules), not the combustion. Using high-purity (>99%) 1-Butylimidazole allows you to verify your liquid encapsulation technique.
-
Caution: This is not a primary calibrant due to potential moisture uptake. It is a process validation tool.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct standard and troubleshooting common errors in C7H12N2 analysis.
Caption: Decision tree for validating instrument performance and sample handling for high-nitrogen C7H12N2 analytes.
Protocol A: The "Cold-Weld" Sealing for Liquid C7H12N2
Purpose: To prevent evaporation of volatile C7H12N2 liquids (like DBN) during the purge phase.
-
Preparation: Use smooth-wall tin capsules (not folded foil) for liquids.
-
Weighing: Place the empty capsule on the microbalance and tare.
-
Dispensing: Using a micro-syringe, inject 1.5–2.0 mg of the liquid C7H12N2 compound deep into the capsule. Do not get liquid on the rim.
-
Sealing:
-
Method 1 (Manual): Fold the top edge over twice using flat-tipped forceps, then press firmly to create a cold weld.
-
Method 2 (Device): Use a manual capsule sealing press (e.g., from PerkinElmer or Elemental Microanalysis) to crimp the tin into a hermetic pellet.
-
-
Verification: Re-weigh the sealed capsule. Wait 60 seconds. If the weight decreases by >0.002 mg, the seal is leaking. Discard and repeat.
Protocol B: Combustion Optimization
Purpose: To ensure complete ring opening of the stable imidazole/amidine heterocycle.
-
Oxygen Dosing: C7H12N2 is fuel-rich. Ensure an Oxygen boost of 10–15 mL is injected relative to the sample size (approx 5-10 mL O2 per mg of sample).
-
Temperature: Set the combustion furnace to 975°C–1000°C . Lower temperatures (925°C) often fail to fully crack the N-C bonds in the imidazole ring, leading to low Nitrogen results.
References
-
NIST Chemistry WebBook. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Spectral and Chemical Data. National Institute of Standards and Technology. Available at: [Link]
-
Royal Society of Chemistry. Microanalysis: Guidelines for CHNS Data in Publications. Analytical Methods Committee Technical Brief. Available at: [Link]
Safety Operating Guide
Navigating the Disposal of 3,5-diethyl-1H-pyrazole: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed protocol for the proper disposal of 3,5-diethyl-1H-pyrazole, a heterocyclic compound integral to various synthetic pathways. While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes data from structurally similar pyrazole derivatives to establish a robust and cautious disposal procedure. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-specific SDS for the exact compound in use.
I. Understanding the Hazard Profile of Pyrazole Derivatives
Pyrazole and its derivatives are nitrogen-containing heterocyclic compounds widely used in medicinal chemistry.[1][2][3] Based on data from analogous compounds like 3,5-dimethylpyrazole, pyrazoles are generally classified as hazardous materials.[4] Key hazards include:
Given these potential hazards, meticulous handling and disposal are essential to protect laboratory personnel and the environment.
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[7][8] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] | Protects against accidental splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation.[8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. | Avoids inhalation of the compound, which may cause respiratory tract irritation.[7][10] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][11]
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.[13][14] Specifically, keep it segregated from strong oxidizing agents, strong reducing agents, and strong acids.[8]
Step 2: Managing Different Forms of Waste
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution is considered hazardous waste.
-
Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.
-
Do not overfill the container; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[15]
-
-
Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, weighing boats, gloves, and paper towels, must be disposed of as hazardous waste.[16]
-
Place these contaminated items in a sealed, labeled bag and then into the solid hazardous waste container.
-
Step 3: Decontamination of Reusable Glassware and Equipment
-
Triple Rinsing: Reusable glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before washing.[16]
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[16] Subsequent rinses may also need to be collected depending on your local regulations.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[11]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material or solid spill into a designated hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
V. Final Disposal Pathway
The ultimate disposal of the collected hazardous waste is the responsibility of a licensed and certified hazardous waste disposal company.[7] The most common and recommended method for organic compounds like pyrazole derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][17]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific guidelines set forth by your institution and local regulatory bodies. By doing so, we uphold our responsibility to our colleagues, our communities, and the environment.
References
- TCI Chemicals. (2025). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.
- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 3,5-Dimethylpyrazole.
- ECHEMI. (n.d.). Dimethyl 1H-pyrazole-3,5-dicarboxylate SDS, 4077-76-3 Safety Data Sheets.
- Combi-Blocks, Inc. (2023).
- CymitQuimica. (2024).
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
- Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal.
- Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
